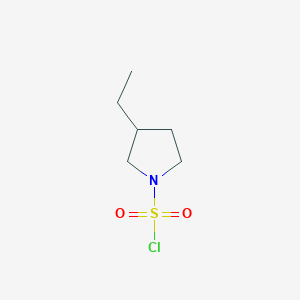

3-Ethylpyrrolidine-1-sulfonyl chloride

Description

Contextualization within Sulfonyl Chloride Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organosulfur compounds characterized by a sulfonyl functional group covalently bonded to a chlorine atom. magtech.com.cn This arrangement makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, rendering sulfonyl chlorides versatile reagents in organic synthesis. researchgate.net They are most commonly employed in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. nih.gov

The reactivity of sulfonyl chlorides allows them to participate in a wide array of chemical transformations, including Friedel-Crafts reactions to form sulfones, and as precursors for the generation of sulfenes. magtech.com.cn The synthesis of sulfonyl chlorides can be achieved through various methods, such as the oxidative chlorination of thiols or the treatment of sulfonic acids with chlorinating agents. organic-chemistry.orgorganic-chemistry.org The stability and reactivity of a given sulfonyl chloride are influenced by the nature of the organic residue (R-group) attached to the sulfonyl moiety. In the case of 3-Ethylpyrrolidine-1-sulfonyl chloride, the R-group is a saturated heterocyclic amine, which influences its chemical behavior and potential applications.

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in biologically active molecules, including numerous alkaloids and pharmaceuticals, underscores its importance. The pyrrolidine framework provides a three-dimensional structure that can be readily functionalized to interact with biological targets.

Derivatives of pyrrolidine are known to exhibit a range of biological activities, including potential antioxidant, anti-inflammatory, antibacterial, and antifungal properties. smolecule.com The incorporation of a pyrrolidine moiety into a molecule can enhance its pharmacological profile. Furthermore, the stereochemistry of substituted pyrrolidines can be controlled, allowing for the synthesis of chiral molecules with specific biological functions. The presence of the ethyl group at the 3-position of the pyrrolidine ring in this compound introduces a specific stereocenter, which can be exploited in asymmetric synthesis.

Research Landscape and Scope of Investigation

The research landscape for this compound itself appears to be relatively specialized and not extensively documented in publicly available scientific literature. While the parent compound, pyrrolidine-1-sulfonyl chloride, and other derivatives have been noted as building blocks in the synthesis of more complex molecules, dedicated studies focusing solely on the 3-ethyl variant are sparse.

The primary application of this compound is likely as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature—a reactive sulfonyl chloride group and a modifiable pyrrolidine ring—makes it a candidate for the construction of novel sulfonamides. These resulting compounds could be screened for a variety of biological activities, leveraging the established importance of the pyrrolidine scaffold.

The scope of investigation for this compound would logically extend to its use in creating libraries of novel sulfonamides for drug discovery, exploring its reactivity with a diverse range of nucleophiles, and investigating the influence of the 3-ethyl substituent on the biological activity of its derivatives. Given the general utility of sulfonyl chlorides and pyrrolidines, it is plausible that this compound is utilized in proprietary industrial research that is not publicly disclosed. googleapis.comgoogle.com Future academic research may further elucidate the specific reaction pathways and potential applications of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C6H12ClNO2S |

|---|---|

Molecular Weight |

197.68 g/mol |

IUPAC Name |

3-ethylpyrrolidine-1-sulfonyl chloride |

InChI |

InChI=1S/C6H12ClNO2S/c1-2-6-3-4-8(5-6)11(7,9)10/h6H,2-5H2,1H3 |

InChI Key |

SZVYJCUZSGIWMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCN(C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Iii. Reactivity and Mechanistic Aspects of 3 Ethylpyrrolidine 1 Sulfonyl Chloride

Radical and Photochemical Transformations

Generation of Alkyl Radicals from the Sulfonyl Chloride

The generation of radical species from sulfonyl chlorides is a cornerstone of their reactivity, providing a pathway to numerous transformations. iu.edu 3-Ethylpyrrolidine-1-sulfonyl chloride, as an alkyl sulfonyl chloride, can serve as a precursor to sulfonyl radicals, which in turn lead to the formation of carbon-centered alkyl radicals. The most common and effective method for initiating this process is through photoredox catalysis under visible light irradiation. semanticscholar.org

The mechanism typically begins with a single-electron transfer (SET) from an excited photocatalyst to the sulfonyl chloride molecule. This electron transfer results in the formation of a transient radical anion. This intermediate is unstable and rapidly undergoes fragmentation, cleaving the sulfur-chlorine bond to release a chloride anion and the corresponding sulfonyl radical (3-ethylpyrrolidine-1-sulfonyl radical). nih.gov

While the primary species generated is the sulfonyl radical, its subsequent reactions are key to forming alkyl radicals. For instance, the addition of the sulfonyl radical to an alkene creates a new carbon-centered radical intermediate. nih.gov This process effectively transfers the radical character from the sulfur atom to a carbon atom, which can then participate in further synthetic steps. The generation of alkyl radicals is a pivotal step that opens access to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Photoredox-Catalyzed Reactions and Electron Transfer Processes

Visible-light photoredox catalysis has become a powerful tool for activating sulfonyl chlorides like this compound under mild conditions. iu.edu This approach relies on the ability of a photocatalyst, typically an iridium or ruthenium complex, to absorb visible light and enter an excited state. nih.gov In this excited state, the photocatalyst can engage in single-electron transfer (SET) processes with the sulfonyl chloride. arxiv.org

The process is initiated by the photoexcitation of the catalyst (PC) to its excited state (PC*). The excited catalyst can then reduce the sulfonyl chloride (R-SO₂Cl) by donating an electron, generating the sulfonyl radical (R-SO₂•) and a chloride anion (Cl⁻) after fragmentation of the resulting radical anion. nih.gov This electron transfer process is central to initiating the desired chemical transformation.

A notable application is the photoredox-catalyzed cascade sulfonylation-cyclization of 1,5-dienes. In such reactions, the sulfonyl radical generated from a compound like this compound adds intermolecularly to one of the double bonds of the diene. The resulting carbon-centered radical then undergoes an intramolecular cyclization onto the second double bond, ultimately forming complex heterocyclic products like sulfonylated pyrrolin-2-ones. semanticscholar.orgnih.gov Alkyl-substituted sulfonyl chlorides have been shown to be effective in these transformations. nih.gov

Table 1: Examples of Photoredox-Catalyzed Reactions with Alkyl Sulfonyl Chlorides

| Sulfonyl Chloride | Reaction Type | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethylsulfonyl chloride | Sulfonylation-Cyclization | Ir(ppy)₃ | Sulfonylated Pyrrolinone | 62% | nih.gov |

| Cyclopropanesulfonyl chloride | Sulfonylation-Cyclization | Ir(ppy)₃ | Sulfonylated Pyrrolinone | 68% | nih.gov |

Carbene and Nitrene Insertion Reactions

The direct generation of carbenes or nitrenes from a sulfonyl chloride such as this compound is not a standard or documented reaction pathway. Carbene and nitrene intermediates are typically generated from specialized precursors. For instance, metallocarbenes are often produced from diazo compounds or N-sulfonyl-1,2,3-triazoles through metal-catalyzed denitrogenation. gla.ac.uknih.govuit.no These carbenes can then undergo a variety of transformations, including C-H insertion reactions to form new carbon-carbon bonds. mdpi.com

Similarly, sulfonyl nitrenes, which are highly reactive intermediates capable of C-H insertion and aziridination, are generated from sulfonyl azides, often through thermal or photochemical activation. nih.gov The reactivity of sulfonyl nitrenes is distinct from that of sulfinyl nitrenes, which are generated from precursors like sulfinylhydroxylamines and tend to react via electrophilic attack at the sulfur atom. researchgate.netresearchgate.net

Therefore, while carbene and nitrene chemistry is a rich field for synthesis, this compound itself is not a suitable precursor for these reactive species under typical conditions. Its chemistry is dominated by radical pathways initiated by the cleavage of the S-Cl bond.

Reactions with Unsaturated Systems

[2+2] Annulations and Cycloaddition Reactions

Direct participation of this compound in [2+2] annulations or other cycloaddition reactions as a primary building block is not a well-established mode of reactivity. Cycloaddition reactions are fundamental for the construction of cyclic frameworks, with [3+2] and [4+2] annulations being particularly common for synthesizing five- and six-membered rings, respectively. nih.gov For example, the synthesis of pyrrolidine (B122466) rings often involves [3+2] cycloadditions between an azomethine ylide and an alkene. researchgate.netmdpi.com

In the context of this compound, the pyrrolidine ring is already pre-formed. Any potential cycloaddition would involve either the sulfonyl chloride moiety or the existing heterocyclic ring. While the sulfonyl group can act as an activating group in some transformations, it does not typically function as a direct partner in pericyclic cycloaddition reactions. The primary reactivity of the sulfonyl chloride group with unsaturated systems involves radical addition rather than concerted cycloadditions.

Chlorosulfonylation and Oxysulfonylation of Alkenes and Alkynes

A characteristic reaction of sulfonyl chlorides with unsaturated systems is the addition of the sulfonyl group and the chlorine atom across a double or triple bond, a process known as chlorosulfonylation. This atom-transfer radical addition (ATRA) is an efficient method for the difunctionalization of alkenes and alkynes. nih.gov The reaction can be promoted by transition metal catalysts, such as copper complexes, or under photoredox conditions. researchgate.netresearchgate.net

The mechanism involves the initial generation of a sulfonyl radical, which then adds to the unsaturated system (e.g., an alkene) to produce a β-sulfonyl alkyl radical. This carbon-centered radical then abstracts a chlorine atom from another molecule of the sulfonyl chloride to yield the final β-chloro sulfone product and propagate the radical chain. researchgate.net This process allows for the creation of highly functionalized molecules from simple precursors.

Table 2: Catalytic Chlorosulfonylation of Alkenes with Sulfonyl Chlorides

| Alkene | Sulfonyl Chloride | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Styrene | Arylsulfonyl chloride | Cu(II)-complex / Visible Light | β-Chloro sulfone | researchgate.net |

| 1-Octene | Arylsulfonyl chloride | Cu(II)-complex / Visible Light | β-Chloro sulfone | researchgate.net |

In addition to chlorosulfonylation, related oxysulfonylation reactions have been developed. These reactions introduce a sulfonyl group and an oxygen-containing functional group across the unsaturated bond. For example, the oxysulfonylation of alkynes with sodium sulfinates can produce β-keto sulfones. mdpi.com While the starting material is different, it highlights the broader strategy of sulfonylation-based difunctionalization of unsaturated systems.

Intermolecular Sulfonylation Reactions

This compound is an effective reagent for various intermolecular sulfonylation reactions, where the 3-ethylpyrrolidine-1-sulfonyl moiety is transferred to another molecule. These reactions often proceed through radical intermediates and provide access to a diverse array of sulfone-containing compounds. researchgate.netresearchgate.net

One prominent example is the visible-light-catalyzed radical-radical cross-coupling of sulfonyl chlorides with partners like trifluoroborate salts. nih.govresearchgate.net In this process, the sulfonyl radical is generated via photoredox catalysis, while a second radical (e.g., an allyl, benzyl, or vinyl radical) is generated from the trifluoroborate salt. The two radical species then couple to form the sulfone product. This strategy is notable for its redox neutrality and broad substrate scope, being applicable to both alkyl and aryl sulfonyl chlorides. nih.gov

Another important class of intermolecular reactions is the hydrosulfonylation of alkenes. Under photoredox conditions, using a suitable hydrogen atom donor like (TMS)₃SiH, the reaction between a sulfonyl chloride and an alkene can lead to the net addition of the sulfonyl group and a hydrogen atom across the double bond. nih.gov This avoids the incorporation of chlorine seen in chlorosulfonylation and provides direct access to alkyl sulfones. semanticscholar.org These intermolecular strategies underscore the versatility of this compound as a source of the 3-ethylpyrrolidinylsulfonyl group in modern organic synthesis.

Cross-Coupling Chemistry Involving Sulfonyl Chlorides

Sulfonyl chlorides have emerged as versatile coupling partners in a variety of transition metal-catalyzed reactions, serving as alternatives to more traditional electrophiles like organic halides and triflates. The driving force for these reactions is often the irreversible loss of gaseous SO₂, which shifts the reaction equilibrium towards product formation.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, traditionally involves the coupling of an organoboron reagent with an organic halide. However, the scope of this reaction has been expanded to include sulfonyl chlorides as electrophilic partners. In the context of this compound, a hypothetical Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a 1-aryl-3-ethylpyrrolidine.

The catalytic cycle for such a transformation is proposed to initiate with the oxidative addition of the palladium(0) catalyst into the S-Cl bond of the sulfonyl chloride. This is followed by the extrusion of SO₂ to form a pyrrolidinyl-palladium(II) intermediate. Subsequent transmetalation with the organoboron species and reductive elimination would then furnish the desired arylated pyrrolidine and regenerate the active palladium(0) catalyst.

While no specific data for this compound is available, a representative table of conditions for the Suzuki-Miyaura coupling of analogous sulfonyl chlorides is presented below to illustrate the typical parameters employed.

| Entry | Sulfonyl Chloride | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzenesulfonyl chloride | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | Methanesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 78 |

| 3 | Cyclohexanesulfonyl chloride | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 80 | 65 |

Mizoroki-Heck Reaction:

The Mizoroki-Heck reaction provides a powerful method for the arylation or vinylation of alkenes. researchgate.net The use of sulfonyl chlorides as coupling partners in Heck-type reactions has also been documented, proceeding through a similar desulfonylative mechanism. berkeley.edu A hypothetical Mizoroki-Heck reaction between this compound and an alkene, such as styrene, would be anticipated to produce a 1-styryl-3-ethylpyrrolidine.

The catalytic cycle would likely involve the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride, followed by SO₂ extrusion to generate a pyrrolidinyl-palladium(II) species. Subsequent migratory insertion of the alkene into the palladium-pyrrolidinyl bond and β-hydride elimination would yield the alkenylated pyrrolidine product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX from the palladium-hydride species in the presence of a base.

A hypothetical data table illustrating potential reaction conditions for the Mizoroki-Heck coupling of N-alkanesulfonyl chlorides is provided below.

| Entry | Sulfonyl Chloride | Alkenes | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | N-Benzylmethanesulfonyl chloride | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 75 |

| 2 | Piperidine-1-sulfonyl chloride | n-Butyl acrylate | PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile (B52724) | 100 | 82 |

| 3 | Morpholine-4-sulfonyl chloride | 1-Octene | Pd₂(dba)₃ | dppf | NaOAc | Toluene | 110 | 68 |

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. In the context of the desulfonylative coupling of this compound, the key reductive elimination step would involve the formation of a new carbon-nitrogen or carbon-carbon bond from a palladium(II) or potentially a palladium(IV) intermediate.

Following the oxidative addition and desulfonylation of this compound to form a (3-ethylpyrrolidinyl)palladium(II) complex, and subsequent transmetalation (in the case of Suzuki-Miyaura coupling) or migratory insertion (in the case of Mizoroki-Heck coupling), a diorganopalladium(II) intermediate is generated. For instance, in a Suzuki-Miyaura coupling with phenylboronic acid, this intermediate would be a (3-ethylpyrrolidinyl)(phenyl)palladium(II) species.

The reductive elimination from such a complex would lead to the formation of 1-phenyl-3-ethylpyrrolidine. The facility of this step is influenced by several factors, including the nature of the ligands on the palladium center, the steric bulk of the coupling partners, and the electronic properties of the groups being eliminated. Generally, more electron-donating ligands and a cis-arrangement of the groups to be coupled facilitate reductive elimination. nih.gov

In some catalytic cycles, particularly those involving certain oxidants or specific ligand systems, a palladium(IV) intermediate may be invoked. Reductive elimination from a Pd(IV) center is generally faster than from a Pd(II) center. For instance, if the initial oxidative addition product were to undergo a further oxidation before SO₂ extrusion, a different mechanistic pathway involving a higher oxidation state of palladium could be operative, though this is less commonly proposed for sulfonyl chloride couplings.

Studies on analogous systems, such as the reductive elimination of N-aryl amidates from palladium(II) complexes, have shown that the rate and yield are highly dependent on the ligand geometry, with ligands that enforce a specific coordination environment influencing the efficiency of the C-N bond-forming step. nih.gov For the hypothetical reductive elimination of 1-aryl-3-ethylpyrrolidine from a palladium(II) intermediate, the choice of phosphine (B1218219) ligand would be critical in promoting an efficient turnover of the catalyst.

Computational and Theoretical Investigations of this compound

Due to a lack of specific publicly available research on the computational and theoretical properties of this compound, this article cannot provide detailed, data-driven insights into its quantum chemical calculations and molecular dynamics. The following sections are structured to reflect the requested outline but will remain general in the absence of specific data for this compound.

Computational and Theoretical Investigations of 3 Ethylpyrrolidine 1 Sulfonyl Chloride

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry, providing a framework to correlate the molecular structure of a compound with its chemical reactivity. nih.govresearchgate.net These models are instrumental in elucidating reaction mechanisms and predicting the behavior of new chemical entities. nih.govacs.org For this compound, QSRR methodologies can be theoretically applied to understand how structural modifications to the pyrrolidine ring influence the reactivity of the sulfonyl chloride functional group, particularly in nucleophilic substitution reactions.

The Hammett equation is a classic linear free-energy relationship used to quantify the impact of substituting groups on the reactivity of aromatic systems. libretexts.org It relates reaction rates (k) and equilibrium constants (K) for a series of reactions involving substituted benzene (B151609) derivatives. libretexts.orgresearchgate.net The standard equation is given by:

log(k/k₀) = ρσ

Where k₀ is the rate constant for the unsubstituted reactant, k is the rate constant for the substituted reactant, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the reaction type and conditions. libretexts.org

While the classical Hammett equation is specifically designed for meta- and para-substituted benzene derivatives, its principles can be adapted to aliphatic and heterocyclic systems through modified parameters, such as Taft's steric (Es) and polar (σ*) constants. A hypothetical Hammett-type analysis of this compound would involve synthesizing a series of derivatives with different substituents on the pyrrolidine ring and measuring their reaction rates with a common nucleophile.

For instance, by introducing various substituents at the 3- or 4-positions of the pyrrolidine ring, one could investigate their electronic influence on the electrophilicity of the sulfonyl sulfur atom. Electron-withdrawing groups would be expected to increase the positive partial charge on the sulfur, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. A positive value for the reaction constant (ρ) in such a study would indicate a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing substituents. researchgate.net

The table below illustrates a hypothetical dataset for a QSRR study on substituted pyrrolidine-1-sulfonyl chlorides reacting with a model nucleophile.

| Substituent (at C-3) | Taft Polar Constant (σ*) | Hypothetical Relative Rate Constant (log(k/k₀)) |

|---|---|---|

| -H | +0.49 | -0.15 |

| -CH₃ | 0.00 | -0.25 |

| -C₂H₅ (Ethyl) | -0.10 | -0.28 |

| -OH | +1.10 | +0.10 |

| -Cl | +1.94 | +0.45 |

This table is for illustrative purposes only. The relative rate constants are hypothetical and serve to demonstrate the expected trend based on the electronic properties of the substituents.

Beyond empirical correlations, modern computational methods like Density Functional Theory (DFT) allow for a detailed investigation into the distinct steric and electronic factors governing the reactivity of this compound. tandfonline.commdpi.com

Electronic Contributions: The primary electronic factor influencing the reactivity of the sulfonyl chloride group is the electrophilicity of the sulfur atom. The ethyl group at the 3-position of the pyrrolidine ring exerts a weak positive inductive effect (+I). This electron-donating nature can slightly decrease the partial positive charge on the sulfonyl sulfur atom compared to an unsubstituted pyrrolidine-1-sulfonyl chloride. This, in turn, could lead to a modest decrease in reactivity toward nucleophiles. Computational tools can precisely quantify this by calculating electrostatic potential maps and partial atomic charges, providing a numerical basis for the electronic influence of the ethyl substituent.

Steric Contributions: Steric hindrance plays a critical role in the kinetics of nucleophilic substitution at the sulfur center. nih.gov The five-membered pyrrolidine ring is not planar and can adopt various conformations (e.g., envelope or twist), which places the ethyl group in different spatial orientations (pseudo-axial or pseudo-equatorial). These conformations, along with the bulk of the ethyl group itself, create a specific steric environment around the sulfonyl chloride moiety. This steric congestion can impede the trajectory of an incoming nucleophile, thereby increasing the activation energy of the reaction. mdpi.com Computational techniques such as the calculation of buried volume (%VBur) can be used to quantify the steric shielding of the reactive center, allowing for a direct comparison between different substituted analogs. mdpi.com

The following table presents hypothetical computational data comparing this compound with its unsubstituted parent compound to illustrate the specific contributions of the ethyl group.

| Compound | Calculated Partial Charge on Sulfur (q(S)) | Calculated S-Cl Bond Length (Å) | Hypothetical Activation Energy (ΔE‡, kcal/mol) with NH₃ | Hypothetical Buried Volume (%VBur) |

|---|---|---|---|---|

| Pyrrolidine-1-sulfonyl chloride | +0.75 e | 2.085 | 15.2 | 35.5 |

| This compound | +0.73 e | 2.088 | 16.8 | 42.1 |

This table contains hypothetical data for illustrative purposes. The values are chosen to reflect the expected trends from the addition of an ethyl group: a slight decrease in the sulfur's partial charge (electronic effect) and a significant increase in activation energy and steric bulk (steric effects).

V. Advanced Applications of 3 Ethylpyrrolidine 1 Sulfonyl Chloride in Academic Research

Building Blocks for Complex Organic Synthesis

In the field of organic synthesis, the rational design and use of high-quality, novel building blocks is a pragmatic strategy to accelerate drug discovery and improve the quality of synthesized compounds. csmres.co.uk 3-Ethylpyrrolidine-1-sulfonyl chloride fits this role by providing a non-planar, saturated heterocyclic motif, which is increasingly sought after in medicinal chemistry to enhance properties like solubility and metabolic stability while exploring three-dimensional chemical space.

The creation of diverse compound libraries is a cornerstone of modern chemical biology and drug discovery, enabling the high-throughput screening of molecules for biological activity. nih.gov Sulfonyl chlorides are important reagents for this purpose, as they react reliably with primary and secondary amines to generate extensive libraries of sulfonamides. molport.com The sulfonamide functional group itself is a well-established pharmacophore found in numerous approved drugs. nih.gov

The use of this compound allows for the systematic introduction of the 3-ethylpyrrolidine (B1315203) scaffold into these libraries. This specific structural unit imparts distinct physicochemical properties to the resulting molecules, influencing their shape, polarity, and interaction with biological targets. By reacting this compound with a diverse set of amines, researchers can rapidly generate a library of novel sulfonamides for screening campaigns.

Table 1: Representative Synthesis of a Sulfonamide Library using this compound

| Amine Reactant | Resulting Sulfonamide Product | Potential Application Area |

| Aniline (B41778) | N-phenyl-3-ethylpyrrolidine-1-sulfonamide | Core structure for kinase inhibitors |

| Benzylamine | N-benzyl-3-ethylpyrrolidine-1-sulfonamide | Exploration of GPCR ligand space |

| Morpholine | 1-(3-Ethylpyrrolidin-1-ylsulfonyl)morpholine | Scaffolds for CNS-active agents |

| Piperazine | 1-(3-Ethylpyrrolidin-1-ylsulfonyl)piperazine | Building block for antiviral compounds |

Hydrazonoyl chlorides and other reactive precursors are well-established as versatile building blocks for synthesizing a wide variety of heterocyclic compounds. mdpi.com Similarly, the sulfonamide linkage formed from this compound can serve as a key functional handle in multi-step syntheses aimed at producing more complex molecular frameworks. For instance, the nitrogen atom of the resulting sulfonamide can be involved in intramolecular cyclization reactions to form fused or bridged bicyclic systems.

Furthermore, reactions such as the Hofmann-Löffler-Freytag reaction, which involves the cyclization of N-halogenated amines to form pyrrolidines, highlight the utility of nitrogen-centered radicals in the synthesis of heterocyclic systems. wikipedia.org The sulfonamide derivatives of 3-ethylpyrrolidine can be envisioned as substrates in analogous transformations or as directing groups that influence the stereochemical outcome of reactions at other positions on the pyrrolidine (B122466) ring or on appended molecular fragments. This strategic use allows for the construction of intricate polycyclic systems that would be difficult to access through other synthetic routes.

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary is later removed, having imparted its chirality to the product. sigmaaldrich.com Given that this compound can be synthesized in enantiomerically pure form, such as (R)-3-Ethylpyrrolidine-1-sulfonyl chloride, it holds significant potential for application as a chiral auxiliary. bldpharm.com

When an achiral substrate is covalently attached to the chiral 3-ethylpyrrolidine moiety via a sulfonamide bond, the auxiliary's stereocenter can direct the approach of reagents in subsequent reactions, leading to the formation of one stereoisomer in preference to others. This strategy is widely used in stereoselective transformations, including alkylations and aldol (B89426) reactions. wikipedia.org The chiral sulfinyl group, a related sulfur-based functional group, has been extensively used as a versatile chiral auxiliary in the asymmetric synthesis of complex molecules like fluorinated amines and amino acids. bioorganica.com.ua By analogy, the chiral 3-ethylpyrrolidine sulfonamide scaffold can offer a robust and recoverable means to control stereochemistry in the synthesis of enantiomerically pure compounds.

Table 2: Conceptual Use as a Chiral Auxiliary

| Step | Description | Purpose |

| 1 | Reaction of an achiral nucleophile (e.g., an enolate) with enantiopure this compound. | Formation of a chiral sulfonamide adduct. |

| 2 | Diastereoselective reaction (e.g., alkylation) on the adduct. | The chiral auxiliary directs the stereochemical outcome, creating a new stereocenter with high selectivity. |

| 3 | Cleavage of the sulfonamide bond. | Release of the enantiomerically enriched product and recovery of the chiral 3-ethylpyrrolidine auxiliary. |

Functionalization of Advanced Materials

The modification of material surfaces and bulk properties through covalent functionalization is a key strategy in materials science. Reagents like this compound, with their defined reactivity, are valuable tools for introducing specific organic functionalities to inorganic or polymeric substrates.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. escholarship.org Postsynthetic modification (PSM) is a powerful technique used to functionalize MOFs after their initial synthesis, allowing for the introduction of chemical groups that might not be stable under the conditions of MOF formation. researchgate.netrsc.org This approach broadens the functional scope and potential applications of MOFs. escholarship.org

One common PSM strategy involves utilizing MOFs that contain reactive functional groups, such as free amino (-NH₂) groups on their organic linkers. These amino groups can react with electrophilic reagents like sulfonyl chlorides. researchgate.net this compound can be used to covalently graft 3-ethylpyrrolidinyl-1-sulfonamide moieties onto the internal pore surfaces of such MOFs (e.g., Cr-MIL-101-NH₂ or UiO-66-NH₂). This modification can alter the MOF's properties, such as its surface hydrophobicity, pore size, and affinity for specific guest molecules, tailoring it for applications in gas separation, catalysis, or sensing.

Table 3: Postsynthetic Modification of an Amine-Functionalized MOF

| Material | Reagent | Resulting Functional Group | Modified Property |

| MOF-NH₂ | This compound | MOF-NH-SO₂-(3-ethylpyrrolidine) | Increased surface hydrophobicity |

| (e.g., UiO-66-NH₂) | Altered guest molecule selectivity |

The functionalization of polymers is essential for creating materials with tailored properties for a wide range of applications, including chromatography, solid-phase synthesis, and biomedical devices. nih.gov The reactive sulfonyl chloride group of this compound allows it to be readily grafted onto polymers that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups. nih.gov

For example, polystyrene resins functionalized with amino groups can be reacted with this compound to create a solid support decorated with sulfonamide-linked pyrrolidine units. Such functionalized resins could be used as novel stationary phases in chiral chromatography or as scavengers to remove specific impurities from reaction mixtures. Similarly, its incorporation into the side chains or as an end-capping agent for soluble polymers can modify the polymer's solubility, thermal stability, and interaction with other molecules. cmu.edumdpi.com This covalent attachment ensures the permanent integration of the 3-ethylpyrrolidine moiety's specific chemical and steric properties into the bulk polymer material.

Catalysis and Organocatalysis

No specific research detailing the design and synthesis of organocatalysts derived from this compound has been found. While the synthesis of pyrrolidine-based sulfonamide organocatalysts is a known strategy in organic chemistry, there are no documented examples that specifically utilize the 3-ethyl- substituted scaffold of the requested compound.

There is no available literature describing the use of this compound in the design and synthesis of ligands for transition metal catalysis.

Contributions to Mechanistic Organic Chemistry Studies

No studies have been found that employ isotopically labeled this compound to elucidate reaction pathways.

There is no documented research where this compound has been used in Kinetic Isotope Effect (KIE) studies to probe reaction mechanisms.

Vi. Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of 3-Ethylpyrrolidine-1-sulfonyl chloride, offering non-destructive analysis of its molecular framework.

High-Resolution NMR Spectroscopy (e.g., 1H, 13C, 19F)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the ethyl and pyrrolidine (B122466) moieties. The protons on carbons adjacent to the nitrogen atom and the sulfonyl chloride group are expected to be deshielded, appearing at a lower field (higher ppm value).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl group) | 0.9 - 1.2 | Triplet |

| CH₂ (ethyl group) | 1.4 - 1.7 | Quartet |

| CH (pyrrolidine ring, C3) | 1.8 - 2.1 | Multiplet |

| CH₂ (pyrrolidine ring, C4) | 1.9 - 2.2 | Multiplet |

| CH₂ (pyrrolidine ring, C2) | 3.3 - 3.6 | Multiplet |

| CH₂ (pyrrolidine ring, C5) | 3.4 - 3.7 | Multiplet |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms directly bonded to the electronegative nitrogen and sulfonyl chloride groups will show the most significant downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl group) | 10 - 15 |

| CH₂ (ethyl group) | 20 - 28 |

| C4 (pyrrolidine ring) | 28 - 35 |

| C3 (pyrrolidine ring) | 38 - 45 |

| C2 (pyrrolidine ring) | 50 - 58 |

| C5 (pyrrolidine ring) | 52 - 60 |

Note: These are estimated chemical shifts. The presence of the sulfonyl chloride group significantly influences the electronic environment of the pyrrolidine ring carbons.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) or electron impact (EI) can be used.

The molecular ion peak [M]⁺ would be expected, along with an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

Fragmentation Analysis: The fragmentation of this compound under mass spectrometry conditions would likely proceed through several key pathways:

Loss of the sulfonyl chloride group: Cleavage of the N-S bond could result in the formation of a 3-ethylpyrrolidine (B1315203) cation.

Loss of chlorine: The molecule could lose a chlorine radical to form a sulfonyl radical cation.

Ring opening: The pyrrolidine ring could undergo fragmentation.

Loss of the ethyl group: Cleavage of the C-C bond in the ethyl group could also occur.

Interactive Data Table: Predicted Key Mass Fragments

| m/z | Predicted Fragment |

| 197/199 | [M]⁺ Molecular ion |

| 162 | [M - Cl]⁺ |

| 98 | [M - SO₂Cl]⁺ |

| 69 | Pyrrolidinyl fragment |

Note: The relative abundances of these fragments would depend on the ionization technique and energy used.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl chloride group. acdlabs.com Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated. acdlabs.com

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the S=O and S-Cl bonds, providing complementary information to the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | 1370 - 1410 |

| S=O | Symmetric Stretch | 1166 - 1204 |

| C-H (alkane) | Stretch | 2850 - 2960 |

| S-Cl | Stretch | 550 - 650 |

Source: General ranges for sulfonyl chlorides. acdlabs.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing several parameters:

Column: A reversed-phase column, such as a C18 or C8, is typically suitable for separating organic molecules of this polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. patsnap.com The gradient or isocratic elution profile would be optimized to achieve good separation of the target compound from any impurities.

Detector: A UV detector is often used for compounds containing chromophores. While the pyrrolidine and sulfonyl chloride groups themselves have weak UV absorbance, detection at low wavelengths (e.g., 200-220 nm) may be possible. chromforum.org Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for more universal detection.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This is a representative method and would require optimization for specific applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. However, sulfonyl chlorides can be prone to degradation at the high temperatures used in GC. core.ac.uknih.gov Therefore, direct GC analysis of this compound may be challenging.

To overcome this, a derivatization step is often employed. The reactive sulfonyl chloride can be converted into a more stable and volatile derivative, such as a sulfonamide, by reacting it with an amine. core.ac.uknih.gov This derivative can then be readily analyzed by GC.

GC-MS Analysis: When coupled with a mass spectrometer, GC provides a powerful tool for both separation and identification. The retention time from the GC and the mass spectrum from the MS detector offer a high degree of confidence in the identification of the derivatized compound and any related impurities.

Interactive Data Table: Example GC Method Parameters for a Derivative

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

Note: This method is for a hypothetical stable derivative and would need to be developed based on the specific derivative chosen.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is an indispensable technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. The determination of enantiomeric purity is crucial in many fields, particularly in pharmaceuticals, where different enantiomers can exhibit distinct pharmacological and toxicological profiles. For this compound, which possesses a chiral center at the 3-position of the pyrrolidine ring, methods such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilizing chiral stationary phases (CSPs) are the primary approaches for enantiomeric resolution.

The principle of chiral chromatography lies in the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated broad applicability in resolving a diverse range of chiral compounds, including sulfonamides.

Research Findings:

For instance, the separation of new sulfonamide derivatives has been successfully achieved using both HPLC and SFC with amylose and cellulose-based CSPs. researchgate.net The optimization of experimental conditions, including the choice of the mobile phase (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol for normal phase, or aqueous buffers with organic modifiers for reversed phase), flow rate, and column temperature, is critical to achieving baseline separation of the enantiomers. researchgate.net

The selection of the chiral stationary phase is paramount. The table below outlines common CSPs and their typical applications in chiral separations, which would be relevant for developing a method for this compound.

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases (Normal Phase) | Potential Application for this compound |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Hexane/Isopropanol, Hexane/Ethanol | High probability of successful enantioseparation due to broad applicability for chiral sulfonamides. |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Hexane/Isopropanol, Hexane/Ethanol | A standard choice for initial screening of chiral separation methods. |

| Immobilized Polysaccharide Phases | Chiralpak IA, Chiralpak IB | Broader range of solvents including chlorinated solvents and ethers | Offers enhanced solvent compatibility and robustness. |

The development of a chiral separation method for this compound would involve screening a variety of these CSPs and mobile phase compositions to identify the optimal conditions for resolving the (R)- and (S)-enantiomers. The enantiomeric excess (e.e.) or enantiomeric purity can then be quantified by integrating the peak areas of the two separated enantiomers in the chromatogram.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute configuration of chiral molecules and for studying detailed molecular geometry, including bond lengths, bond angles, and conformational details.

Research Findings:

While the crystal structure of this compound has not been reported, the structure of a closely related analog, 1-[(4-methylbenzene)sulfonyl]pyrrolidine , provides valuable insights into the likely solid-state conformation of N-sulfonylpyrrolidine derivatives. nih.goviucr.orgresearchgate.netiucr.org The study of this analog reveals key structural features that can be extrapolated to understand the molecular architecture of this compound.

The table below summarizes key crystallographic data for 1-[(4-methylbenzene)sulfonyl]pyrrolidine, which serves as a representative example for this class of compounds. nih.goviucr.orgresearchgate.netiucr.org

| Parameter | Value for 1-[(4-methylbenzene)sulfonyl]pyrrolidine |

| Chemical Formula | C₁₁H₁₅NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| S=O Bond Lengths | ~1.435 Å |

| S-N Bond Length | ~1.625 Å |

| Pyrrolidine Ring Conformation | Half-chair with a twist along the C2-C3 bond |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-ethylpyrrolidine-1-sulfonyl chloride, and how can purity be ensured during synthesis?

- Methodology : The compound is typically synthesized via sulfonylation of 3-ethylpyrrolidine using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key steps include:

- Reaction Setup : Conduct in a moisture-free environment (e.g., under nitrogen/argon) at 0–5°C to minimize hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from non-polar solvents.

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (characteristic peaks: δ 3.2–3.5 ppm for pyrrolidine protons, δ 1.4 ppm for ethyl group) .

Q. What analytical techniques are recommended for characterizing this compound?

- Core Methods :

- NMR Spectroscopy : Assign peaks for the sulfonyl chloride group (¹H NMR: absence of NH protons; ¹³C NMR: δ ~45 ppm for sulfonyl carbon) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 207.6 (calculated) and fragmentation patterns .

- Elemental Analysis : Match experimental C, H, N, S, and Cl content to theoretical values (e.g., C: 40.3%, H: 6.3%, Cl: 17.1%) .

Q. What safety precautions are critical when handling this compound?

- Handling Protocol :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential release of HCl gas .

- Storage : Store at 2–8°C in airtight, amber glass containers under inert gas (argon) to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How does the ethyl substituent on the pyrrolidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The ethyl group increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using HPLC or in-situ IR can quantify this effect:

- Experimental Design : Compare reaction rates of this compound with unsubstituted analogues under identical conditions (solvent: DCM, nucleophile: piperidine) .

- Data Analysis : Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) and correlate with steric maps .

Q. What strategies minimize decomposition during long-term storage?

- Stability Optimization :

- Moisture Control : Add molecular sieves (3Å) to storage containers and monitor water content via Karl Fischer titration .

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC assays. Degradation products (e.g., sulfonic acid) indicate hydrolysis .

Q. How can trace impurities (e.g., sulfonic acid derivatives) be quantified in batches?

- Analytical Workflow :

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar impurities. Quantify sulfonic acid via MRM transitions (m/z 165 → 80) .

- Validation : Establish a limit of quantification (LOQ) < 0.1% and linearity (R² > 0.99) across 0.05–5% impurity range .

Q. What solvent systems optimize yield in sulfonamide coupling reactions?

- Solvent Screening :

| Solvent | Dielectric Constant | Reaction Yield (%) | Byproduct Formation |

|---|---|---|---|

| DCM | 8.9 | 92 | Low |

| THF | 7.5 | 78 | Moderate |

| Acetonitrile | 37.5 | 85 | High |

- Conclusion : Low-polarity solvents (e.g., DCM) minimize byproducts and maximize yield due to reduced sulfonyl chloride hydrolysis .

Data Contradictions and Resolution

- Evidence Gap : Solubility and pH data are unavailable in provided sources .

- Resolution : Determine solubility via shake-flask method (water, DMSO, ethanol) and pH via saturated solution potentiometry.

- Stability Variability : Conflicting storage recommendations (e.g., 2–8°C vs. room temperature in ).

- Recommendation : Perform batch-specific stability testing under intended storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.